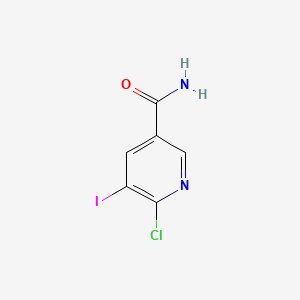

6-Chloro-5-iodopyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-5-iodopyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H4ClIN2O It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 6th and 5th positions, respectively, and a carboxamide group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyridine-3-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as chlorine gas (Cl2) and iodine monochloride (ICl).

Amidation: Conversion of the carboxylic acid derivative to the carboxamide. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure product purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-iodopyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridine derivatives.

Coupling Products: Biaryl or alkyne-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-5-iodopyridine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated pyridine derivatives.

Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-iodopyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding interactions. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-5-bromopyridine-3-carboxamide: Similar structure but with bromine instead of iodine.

6-Chloro-5-fluoropyridine-3-carboxamide: Fluorine substituent instead of iodine.

6-Chloro-5-methylpyridine-3-carboxamide: Methyl group instead of iodine.

Uniqueness

6-Chloro-5-iodopyridine-3-carboxamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. The iodine atom, in particular, makes it a valuable intermediate for cross-coupling reactions, enabling the synthesis of a wide range of complex organic compounds.

Actividad Biológica

6-Chloro-5-iodopyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with chlorine at the 6-position and iodine at the 5-position, along with a carboxamide group at the 3-position. This unique arrangement enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The halogen atoms (chlorine and iodine) play a crucial role in enhancing binding affinity through halogen bonding interactions. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound's interaction with its target proteins.

Key Mechanisms:

- Enzyme Interaction : It has been shown to bind to cytochrome P450 enzymes, influencing drug metabolism.

- Cell Signaling Modulation : The compound can modulate pathways such as MAPK/ERK, affecting cell growth and differentiation.

- Subcellular Localization : It localizes in specific cellular compartments, impacting mitochondrial function and energy metabolism.

Biological Activity

The biological activities of this compound include:

- Antimicrobial Activity : Related compounds have shown effectiveness as inhibitors of bacterial DNA gyrase, indicating potential as antimicrobial agents.

- Anticancer Potential : Its ability to inhibit specific kinases may position it as a candidate for cancer therapy, particularly in targeting B-cell lymphoma .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Anticancer Studies : In vivo studies demonstrated that derivatives of pyridine carboxamides exhibit potent antiproliferative effects against various cancer cell lines. For instance, modifications to the scaffold resulted in compounds with IC50 values in the nanomolar range against BCL6, a key target in diffuse large B-cell lymphoma .

- Metabolic Stability : Research indicated that while this compound is relatively stable under laboratory conditions, it shows variable metabolic stability across species, which affects its pharmacokinetics .

Dosage Effects

The effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low | Minimal biochemical changes |

| Moderate | Modulation of enzyme activity |

| High | Toxic effects including liver and kidney damage |

High doses have been associated with significant physiological changes and toxicity in animal models, emphasizing the need for careful dosage regulation in therapeutic applications.

Propiedades

IUPAC Name |

6-chloro-5-iodopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZKEAIHCVJIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.